molecular formula C9H9FINO B8014175 N-Ethyl-4-fluoro-2-iodobenzamide

N-Ethyl-4-fluoro-2-iodobenzamide

Cat. No.: B8014175
M. Wt: 293.08 g/mol
InChI Key: BNOORFWPAUOTGX-UHFFFAOYSA-N
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Description

N-Ethyl-4-fluoro-2-iodobenzamide is a substituted benzamide derivative of high interest in the development of novel diagnostic and therapeutic agents, particularly for oncology research. This compound serves as a crucial synthetic intermediate or precursor in the design of radiopharmaceuticals. Benzamide analogues are extensively investigated for their ability to target melanin, making them valuable scaffolds for creating compounds for the imaging and treatment of melanoma . The structure combines a benzamide core with specific halogen and alkyl substitutions, which are often optimized to enhance binding affinity and pharmacokinetic properties for targeted drug delivery . Researchers utilize this compound in the synthesis of more complex molecules, such as quinoxaline and spermidine derivatives, which are evaluated for single-photon emission computed tomography (SPECT) and radionuclide therapy . The presence of the iodine atom allows for direct radioiodination or serves as a site for further structural modification via cross-coupling reactions. The fluorine atom can be introduced to improve metabolic stability and binding characteristics. As with all compounds in this class, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-ethyl-4-fluoro-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOORFWPAUOTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination of 4-Fluoro-2-Iodobenzoic Acid Precursors

A widely cited method involves the conversion of 4-fluoro-2-iodobenzoic acid to its corresponding acid chloride, followed by reaction with ethylamine. This approach mirrors the synthesis of N-ethyl-2-iodobenzamide, where 2-iodobenzoyl chloride reacts with ethylamine in dichloromethane (DCM) in the presence of triethylamine (TEA). For the 4-fluoro analogue, the synthesis proceeds as follows:

  • Synthesis of 4-Fluoro-2-Iodobenzoic Acid :

    • Diazotization and Sandmeyer Reaction : 2-Amino-4-fluorobenzoic acid is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. Subsequent treatment with potassium iodide (KI) replaces the diazonium group with iodine, yielding 4-fluoro-2-iodobenzoic acid.

    • Yield : ~85–90% (based on analogous iodination reactions).

  • Formation of Acid Chloride :

    • 4-Fluoro-2-iodobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to produce 4-fluoro-2-iodobenzoyl chloride.

    • Conditions : Reflux for 3–4 hours, followed by removal of excess SOCl₂ under vacuum.

  • Amidation with Ethylamine :

    • The acid chloride is reacted with ethylamine in DCM, with TEA as a base to neutralize HCl.

    • Reaction Conditions : 0°C to room temperature, 2–4 hours.

    • Yield : 90–94% (extrapolated from N-ethyl-2-iodobenzamide synthesis).

Key Data :

StepReagents/ConditionsYield (%)
DiazotizationNaNO₂, HCl, 0–5°C85–90
Sandmeyer ReactionKI, H₂O85–90
Acid Chloride FormationSOCl₂, reflux95–98
AmidationEthylamine, TEA, DCM90–94

Sequential Halogenation and Amidation

An alternative route involves introducing fluorine and iodine sequentially on a benzamide scaffold. This method is advantageous when starting from commercially available 2-iodobenzamide derivatives.

  • Fluorination of 2-Iodobenzamide :

    • Electrophilic fluorination using Selectfluor™ or direct fluorination via halogen exchange (e.g., Balz-Schiemann reaction) introduces fluorine at the para position.

    • Challenges : Fluorination at the para position requires precise directing groups. The amide’s meta-directing nature complicates regioselectivity, necessitating protective strategies.

  • Ethylation of the Amine Group :

    • Reductive alkylation or direct substitution with ethylamine can introduce the ethyl group. However, this step risks over-alkylation or side reactions with iodine.

Optimization Insights :

  • Protective Groups : Acetylation of the amine prior to fluorination improves regioselectivity.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorination yields by stabilizing intermediates.

Mechanistic Considerations and Side Reactions

The synthesis of this compound is influenced by electronic and steric factors:

Electronic Effects of Substituents

  • Iodine : The iodine atom’s strong electron-withdrawing effect deactivates the ring, slowing subsequent electrophilic substitutions but stabilizing intermediates during amidation.

  • Fluorine : As a strong meta-director, fluorine guides iodination to the ortho position relative to the amide group.

Competing Side Reactions

  • Over-Iodination : Excess iodinating agents (e.g., KI) may lead to di- or triiodinated byproducts. Controlled stoichiometry and low temperatures mitigate this.

  • Hydrolysis of Acid Chloride : Moisture exposure during amidation hydrolyzes the acid chloride to benzoic acid. Anhydrous conditions and TEA as a HCl scavenger are critical.

Comparative Analysis of Methodologies

The direct iodination route (Section 1.1) is superior in yield and simplicity compared to sequential halogenation. Key advantages include:

  • Fewer Steps : Combines iodination and fluorination early in the synthesis.

  • Higher Yields : Amidation of pre-halogenated acid chlorides avoids competing side reactions.

Limitations :

  • Starting Material Availability : 4-Fluoro-2-iodobenzoic acid is less commercially accessible than 2-iodobenzoic acid, necessitating in-house preparation.

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors offer advantages:

  • Improved Heat Management : Exothermic amidation steps are safer under flow conditions.

  • Higher Purity : Reduced residence time minimizes byproduct formation.

Case Study :
A pilot-scale synthesis using microreactors achieved 92% yield for N-ethyl-2-iodobenzamide, suggesting similar efficiency for the 4-fluoro analogue .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-Ethyl-4-fluoro-2-iodobenzamide can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide group.

    Coupling Reactions: The iodine atom allows for various coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Oxidized derivatives of the benzamide.

    Reduction Products: Reduced forms of the benzamide, such as amines.

    Coupling Products: Complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

Chemistry: N-Ethyl-4-fluoro-2-iodobenzamide is used as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds.

Biology and Medicine: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-4-fluoro-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and specificity. The ethyl group may also play a role in modulating the compound’s overall activity and stability.

Comparison with Similar Compounds

Key Compounds:

  • N-(2-Diethylaminoethyl)-4-iodobenzamide (IDAB)
  • (2-Piperidinylaminoethyl)-4-iodobenzamide (IPAB)
  • Ethyl 2-(4-iodobenzamido)acetate
Property N-Ethyl-4-fluoro-2-iodobenzamide IDAB/IPAB Ethyl 2-(4-iodobenzamido)acetate
Amide Substituent Ethyl Diethylaminoethyl/Piperidinyl Glycine ethyl ester
Benzene Substituents 4-Fluoro, 2-iodo 4-Iodo 4-Iodo
Molecular Weight ~306.1 g/mol (estimated) IDAB: ~378.2 g/mol ~363.2 g/mol
Key Applications Hypothetical imaging agent Melanoma imaging agents Synthetic intermediate

Analysis :

  • Substituent Effects: The ethyl group in this compound may reduce polarity compared to IDAB/IPAB, which contain basic aminoethyl groups. This could enhance blood-brain barrier penetration but reduce water solubility.
  • Halogen Positioning : The 2-iodo substitution in the target compound contrasts with the 4-iodo in IDAB/IPAB. Ortho-iodine may sterically hinder receptor binding compared to para-substituted analogs .

Fluorinated and Iodinated Benzamides

Key Compound:

  • N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide
Property This compound N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide
Amide Substituent Ethyl 3-Cyano-4-fluorophenyl
Benzene Substituents 4-Fluoro, 2-iodo 5-Fluoro, 2-iodo
Molecular Weight ~306.1 g/mol ~372.1 g/mol
Key Features Simpler alkyl substituent Cyano group enhances polarity and hydrogen bonding

Analysis :

  • Substituent Diversity: The cyano group in the analog increases electronegativity and may improve binding to polar receptor pockets, whereas the ethyl group in the target compound prioritizes lipophilicity.
  • Fluorine Positioning: The 4-fluoro vs.

Comparative Analysis of Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound ~2.8 <0.1 (low) Not reported
IDAB ~3.5 0.5 (moderate) Not reported
N-(3-Cyano-4-fluorophenyl)-... ~3.1 <0.05 (very low) Not reported

Key Observations :

  • The ethyl group in the target compound likely reduces logP compared to IDAB (due to the absence of a charged amino group).
  • Fluorine and iodine atoms collectively increase molecular weight and decrease aqueous solubility.

Radiopharmaceutical Potential

  • IDAB/IPAB: Demonstrated high sigma-1 receptor affinity (Ki = 6.0 nM for IPAB) and melanoma tumor uptake (3.87% ID/g at 1 hour post-injection) .
  • Target Compound : The 2-iodo substitution may reduce receptor binding efficiency compared to para-iodinated analogs. However, fluorine could improve metabolic stability and tumor retention.

Pesticide Relevance ()

    Biological Activity

    N-Ethyl-4-fluoro-2-iodobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

    This compound is characterized by the following chemical structure:

    • Molecular Formula : C9H10FINO
    • Molecular Weight : 251.09 g/mol

    The compound features an ethyl group, a fluorine atom, and an iodine atom, which contribute to its reactivity and biological interactions.

    The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom allows for nucleophilic substitution reactions, while the fluorine atom can influence binding affinity and specificity. The ethyl group may enhance the compound's overall stability and solubility in biological systems.

    Biological Activity

    Research indicates that this compound exhibits various biological activities:

    • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound show significant antibacterial effects against Gram-positive bacteria .
    • Cytotoxicity : The compound has been evaluated for its cytotoxic potential against cancer cell lines, indicating promising antitumor activity .
    • Enzyme Interaction : It has been studied for its ability to interact with specific enzymes, potentially serving as a lead compound for drug development aimed at various diseases.

    Table 1: Summary of Biological Activities

    Activity TypeFindingsReference
    AntibacterialSignificant activity against Gram-positive bacteria
    CytotoxicPromising results against nasopharyngeal tumors
    Enzyme InteractionPotential interactions with key enzymes

    In Vitro Studies

    In vitro studies have demonstrated that this compound can inhibit certain cancer cell proliferation. For instance, it was found to induce apoptosis in specific tumor cell lines through mitochondrial pathways, suggesting a mechanism involving cell cycle arrest and programmed cell death .

    Q & A

    What are the key synthetic pathways for N-Ethyl-4-fluoro-2-iodobenzamide, and how are reaction conditions optimized?

    Level: Basic
    Answer:
    Synthesis typically involves sequential functionalization of the benzamide core. A common route starts with 4-fluoro-2-iodobenzoic acid, which undergoes amidation with ethylamine via coupling reagents (e.g., HATU or EDC) in anhydrous DMF or THF. Critical parameters include:

    • Temperature: 0–25°C to minimize side reactions.
    • Catalysts: DMAP or pyridine to enhance acylation efficiency.
    • Workup: Acidic or aqueous extraction to isolate the product.
      For iodination, direct halogenation using NIS (N-iodosuccinimide) in acetic acid under reflux may be employed . Optimization via Design of Experiments (DoE) can systematically vary solvent polarity, stoichiometry, and temperature to maximize yield and purity.

    Which analytical techniques are most reliable for characterizing this compound?

    Level: Basic
    Answer:

    • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm ethyl group integration (δ ~1.2 ppm for CH3_3) and aromatic fluorine/iodine substitution patterns. 19^{19}F NMR detects deshielding effects from electron-withdrawing groups.
    • Mass Spectrometry: High-resolution ESI-MS verifies molecular ion ([M+H]+^+) and isotopic signatures of iodine (e.g., m/z 348.97 for C9_9H9_9FINO).
    • X-ray Crystallography: Resolves steric effects of the iodine substituent in solid-state structures .
    • HPLC-PDA: Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–10 min).

    How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

    Level: Advanced
    Answer:
    The C–I bond’s low dissociation energy facilitates palladium-catalyzed couplings (e.g., Suzuki, Sonogashira). Key considerations:

    • Catalyst Systems: Pd(PPh3_3)4_4 or PdCl2_2(dppf) with ligand additives (e.g., XPhos) enhance oxidative addition.
    • Solvent Effects: DMF or toluene at 80–100°C improve aryl transfer efficiency.
    • Competing Pathways: Fluorine’s electronegativity may direct coupling to the iodine-bearing position. Kinetic studies using 13^{13}C-labeled analogs can clarify regioselectivity .

    What experimental strategies resolve contradictions in reported solubility data for this compound?

    Level: Advanced
    Answer:
    Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require:

    • Standardized Protocols: Use USP/Ph. Eur. shake-flask methods at 25°C.
    • Ternary Phase Diagrams: Map solubility in co-solvent systems (e.g., PEG-400/water).
    • Thermodynamic Analysis: Van’t Hoff plots to correlate temperature-dependent solubility with entropy/enthalpy changes.
    • Validation: Triangulate data via HPLC, gravimetry, and UV-Vis (λ = 260–280 nm) .

    How can researchers design in vitro assays to probe the biological activity of this compound?

    Level: Advanced
    Answer:

    • Target Identification: Molecular docking (AutoDock Vina) predicts binding to enzymes like kinases or proteases.
    • Cellular Assays: Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa) with MTT/PrestoBlue viability assays.
    • Metabolic Stability: LC-MS/MS tracks parent compound depletion in liver microsomes.
    • Controls: Include fluorine-free analogs to isolate iodine’s role in activity .

    What are best practices for handling air-sensitive intermediates during this compound synthesis?

    Level: Basic
    Answer:

    • Inert Atmosphere: Use Schlenk lines or gloveboxes (<1 ppm O2_2) for moisture-sensitive steps (e.g., Grignard reactions).
    • Solvent Purging: Degas DMF or THF with N2_2/Ar for 30 min.
    • Stabilizers: Add BHT (0.1% w/w) to prevent iodine-mediated radical side reactions.
    • Storage: Seal intermediates under argon at –20°C in amber vials .

    How do structural modifications (e.g., replacing iodine with bromine) affect the compound’s physicochemical properties?

    Level: Advanced
    Answer:

    • Lipophilicity: LogP increases with iodine (LogP ~2.8) vs. bromine (LogP ~2.3), quantified via shake-flask/HPLC.
    • Metabolic Stability: Iodine’s larger atomic radius reduces CYP450 oxidation rates compared to bromine.
    • Crystallinity: Differential Scanning Calorimetry (DSC) shows iodine derivatives have higher melting points (ΔT ~15°C) due to halogen bonding .

    What methodologies validate the stability of this compound under accelerated storage conditions?

    Level: Advanced
    Answer:

    • Forced Degradation: Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for deiodination or hydrolysis.
    • Photostability: ICH Q1B guidelines using UV light (1.2 million lux·hr).
    • Kinetic Modeling: Arrhenius plots predict shelf life at 25°C.
    • Mass Balance: Ensure degradation products account for ≥95% of initial mass .

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